Engineering the 8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one Scaffold: Synthetic Strategies and Pharmacological Applications
Engineering the 8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one Scaffold: Synthetic Strategies and Pharmacological Applications
Executive Summary
The rational design of small-molecule therapeutics relies heavily on privileged structural motifs. Among these, the benzo[b]oxepin-5(2H)-one scaffold has emerged as a critical pharmacophore in modern drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and central nervous system (CNS) modulation[1]. This technical whitepaper provides an in-depth analysis of a highly specialized derivative: 8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one . By dissecting its molecular architecture, detailing robust synthetic methodologies, and exploring its pharmacological potential, this guide serves as an authoritative resource for researchers and drug development professionals.
Structural Rationale & Physicochemical Profiling
The compound 8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS: 2226905-36-6) features a seven-membered saturated oxepin ring fused to a functionalized benzene core[2]. The specific substitutions at the C8 and C9 positions are not arbitrary; they are the result of precise structural engineering designed to optimize both pharmacodynamics and pharmacokinetics.
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C8-Fluorine Substitution (Electronic Effect): The introduction of a highly electronegative fluorine atom at the C8 position exerts a strong inductive electron-withdrawing effect. This modification significantly enhances the oxidative metabolic stability of the aromatic ring, shielding it from rapid degradation by hepatic Cytochrome P450 (CYP) enzymes. Furthermore, it modulates the lipophilicity (LogP) of the molecule, improving cellular permeability.
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C9-Methyl Substitution (Steric Effect): Positioned adjacent to the ether oxygen (O1), the C9-methyl group introduces intentional steric hindrance. This steric clash restricts the conformational flexibility of the seven-membered oxepin ring, forcing it into a rigidified, puckered conformation. This "conformational lock" is critical for ensuring the C5-ketone vector aligns perfectly with hydrogen-bond donors in target protein binding pockets.
Quantitative Data Profile
To facilitate compound tracking and predictive modeling, the core physicochemical properties of the scaffold are summarized below.
| Property | Value | Causality / Significance |
| Chemical Formula | C₁₁H₁₁FO₂ | Defines the functionalized core architecture. |
| Molecular Weight | 194.20 g/mol | Well within Lipinski's Rule of 5; ideal for lead optimization[2]. |
| CAS Registry Number | 2226905-36-6 | Unique identifier for procurement and database tracking[2]. |
| Predicted LogP | ~2.45 | Optimal balance between aqueous solubility and lipid permeability. |
| Topological Polar Surface Area | 26.30 Ų | Low TPSA suggests excellent potential for Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 0 / 2 | The ether oxygen and C5-ketone act as critical H-bond acceptors. |
Synthetic Methodologies: Overcoming Entropic Penalties
Synthesizing seven-membered cyclic ethers is thermodynamically and entropically challenging. The transannular strain and unfavorable entropy of activation often lead to competing intermolecular oligomerization rather than the desired intramolecular cyclization. While advanced catalytic methods, such as FeCl₃-catalyzed alkyne-aldehyde metathesis[1] and radical annulation of propargyl chalcones[3], have been developed for diverse oxepines, the most scalable and reliable route for the 3,4-dihydrobenzo[b]oxepin-5(2H)-one scaffold is via the Intramolecular Friedel-Crafts Acylation .
Catalyst Selection Causality: Eaton's Reagent vs. PPA
Historically, Polyphosphoric Acid (PPA) has been used for these cyclizations. However, PPA requires high temperatures (>90°C) and is highly viscous, which can induce ether cleavage or defluorination of our sensitive starting materials. Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is selected instead. It is liquid at room temperature, acts as both solvent and potent Lewis/Brønsted acid, and drives the electrophilic aromatic substitution at milder temperatures (40–50°C), preserving the integrity of the 8-fluoro and 9-methyl substituents.
Protocol 1: Step-by-Step Synthesis Workflow
This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity.
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O-Alkylation (Ether Formation):
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Action: React 2-fluoro-3-methylphenol (1.0 eq) with ethyl 4-bromobutyrate (1.2 eq) in anhydrous DMF using K₂CO₃ (2.0 eq) as a base. Heat to 80°C for 4 hours.
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Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the phenolic starting material validates complete alkylation.
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Saponification (Acid Generation):
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Action: Treat the resulting ester with 2M LiOH in a THF/H₂O (3:1) mixture at room temperature for 2 hours. Acidify to pH 2 using 1M HCl to precipitate the 4-(2-fluoro-3-methylphenoxy)butanoic acid.
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Validation: Wash the precipitate with cold water and dry under a vacuum. A sharp melting point indicates high purity of the intermediate.
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Intramolecular Cyclization (Eaton's Reagent):
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Action: Dissolve the butanoic acid intermediate in Eaton's Reagent (10 mL per gram of substrate). Stir at 50°C for 3 hours.
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Causality: The methanesulfonic acid protonates the carboxylic acid, generating an acylium ion, while the P₂O₅ acts as a powerful dehydrating agent to drive the equilibrium forward.
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Validation/Quench:Critical Step. Slowly pour the reaction mixture over crushed ice with vigorous stirring to prevent exothermic polymerization. Extract with dichloromethane, wash with saturated NaHCO₃ to neutralize residual acid, and purify via silica gel chromatography to yield the pure 8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one.
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Logical workflow for the synthesis of the benzo[b]oxepin-5(2H)-one scaffold.
Pharmacological Applications: Targeting the NF-κB Pathway
Derivatives of the benzo[b]oxepin scaffold have shown profound therapeutic potential. Recent isolation and evaluation of structurally diverse meroterpenoids containing the benzo[b]oxepin moiety (e.g., Zicaomeroterin B) have demonstrated potent anti-inflammatory effects[4]. These compounds exert their biological activity by acting as targeted inhibitors of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.
Mechanistic Causality: The 8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one scaffold can be elaborated into larger pharmacophores that bind to the IκB kinase (IKK) complex. By inhibiting IKK phosphorylation, the scaffold prevents the downstream ubiquitination and degradation of IκBα. Consequently, the NF-κB heterodimer (p65/p50) remains sequestered in the cytoplasm, halting its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines (IL-6, TNF-α)[4].
Protocol 2: In Vitro NF-κB Luciferase Reporter Assay
To biologically validate synthesized derivatives of this scaffold, a dual-luciferase reporter assay is employed. This method is chosen for its extreme sensitivity and its built-in self-validating control.
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Cell Culture & Transfection:
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Seed RAW 264.7 macrophages in 96-well plates. Co-transfect the cells with an NF-κB-responsive Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control).
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Compound Treatment & Stimulation:
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Pre-treat the cells with varying concentrations of the synthesized benzo[b]oxepin derivative (e.g., 0.1 μM to 10 μM) for 2 hours.
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Stimulate the cells with Lipopolysaccharide (LPS, 1 μg/mL) to induce the NF-κB pathway. Incubate for 6 hours.
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Lysis and Quantification (Dual-Readout):
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Lyse the cells and sequentially measure Firefly and Renilla luminescence using a microplate reader.
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Self-Validating Logic: Normalize the Firefly luciferase signal against the Renilla luciferase signal. This crucial step ensures that any observed decrease in NF-κB activity is due to true pathway inhibition by the compound, rather than non-specific cytotoxicity or variations in transfection efficiency.
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Mechanism of NF-κB pathway inhibition by benzo[b]oxepin derivatives.
Conclusion & Future Perspectives
The 8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one scaffold represents a masterclass in rational drug design, balancing metabolic stability (via C8-fluorination) with conformational rigidity (via C9-methylation). By utilizing optimized synthetic routes like Eaton's Reagent-mediated cyclization, researchers can bypass entropic barriers to efficiently generate this core. As demonstrated by its ability to modulate critical inflammatory networks like the NF-κB pathway, this scaffold will continue to serve as a foundational building block for next-generation therapeutics.
References
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Title: ChemInform Abstract: FeCl₃-Catalyzed Synthesis of Functionally Diverse Dibenzo[b,f]oxepines and Benzo[b]oxepines via Alkyne-Aldehyde Metathesis. Source: ResearchGate URL: [Link]
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Title: Propargyl Chalcones' Radical Annulation/Sulfonation Reaction: Efficient Synthesis of Benzo[b]oxepin-5(2H)-one and Chromane Derivatives. Source: Researcher.Life (The Journal of Organic Chemistry) URL: [Link]
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Title: Structurally diverse meroterpenoids from Arnebia euchroma and their anti-inflammatory effects through NF-κB pathway. Source: PubMed (NIH) URL: [Link]
